3,4-Diethylaniline hydrochloride

Catalog No.
S815820
CAS No.
1071678-12-0
M.F
C10H16ClN
M. Wt
185.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Diethylaniline hydrochloride

CAS Number

1071678-12-0

Product Name

3,4-Diethylaniline hydrochloride

IUPAC Name

3,4-diethylaniline;hydrochloride

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

InChI

InChI=1S/C10H15N.ClH/c1-3-8-5-6-10(11)7-9(8)4-2;/h5-7H,3-4,11H2,1-2H3;1H

InChI Key

BXMNRMPDVACUMY-UHFFFAOYSA-N

SMILES

CCC1=C(C=C(C=C1)N)CC.Cl

Canonical SMILES

CCC1=C(C=C(C=C1)N)CC.Cl

3,4-Diethylaniline hydrochloride is an organic compound with the molecular formula C10H16ClN\text{C}_{10}\text{H}_{16}\text{ClN}. It is a derivative of aniline, characterized by the presence of two ethyl groups attached to the nitrogen atom and a hydrochloride group. This compound typically appears as a crystalline solid and is known for its distinctive substitution pattern, which influences its reactivity and solubility in various solvents. Its specific structure allows it to participate in a variety of

  • No scientific research regarding the mechanism of action of 3,4-Diethylaniline hydrochloride is available.
  • Information on specific hazards associated with 3,4-Diethylaniline hydrochloride is limited. However, as an aromatic amine derivative, it's advisable to handle it with caution due to potential toxicity [].

  • Oxidation: The compound can be oxidized to produce corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to form secondary or tertiary amines, utilizing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in substitution reactions, including nitration, sulfonation, and halogenation, using reagents like nitric acid for nitration and sulfuric acid for sulfonation.

The major products from these reactions include 3,4-diethylnitrobenzene from oxidation and 3,4-diethylamine from reduction.

The synthesis of 3,4-Diethylaniline hydrochloride can be accomplished through several methods:

  • Alkylation of Aniline: A common laboratory method involves the alkylation of aniline with ethyl halides (e.g., ethyl bromide) in the presence of a base. The reaction can be represented as follows:
    C6H5NH2+2C2H5XC6H3(C2H5)2NH2+2HX\text{C}_6\text{H}_5\text{NH}_2+2\text{C}_2\text{H}_5\text{X}\rightarrow \text{C}_6\text{H}_3(\text{C}_2\text{H}_5)_2\text{NH}_2+2\text{HX}
    where XX represents a halogen such as chlorine or bromine.
  • Catalytic Hydrogenation: In industrial settings, this compound is often produced via catalytic hydrogenation of nitro compounds. This process involves reducing 3,4-diethylnitrobenzene using hydrogen gas in the presence of a metal catalyst (e.g., palladium or platinum), followed by treatment with hydrochloric acid to form the hydrochloride salt.

3,4-Diethylaniline hydrochloride has a wide range of applications across various fields:

  • Chemical Industry: It serves as an intermediate in the production of dyes and pigments.
  • Biological Research: The compound is used in enzyme interaction studies and as a precursor for synthesizing pharmaceuticals.
  • Industrial

The interaction studies involving 3,4-Diethylaniline hydrochloride focus on its behavior as a substrate for enzymes and its potential effects on biochemical pathways. The compound's amine group allows it to participate in nucleophilic substitution reactions while its aromatic ring enables electrophilic substitution. These interactions facilitate the synthesis of more complex molecules and enhance our understanding of biochemical processes.

Several compounds are structurally similar to 3,4-Diethylaniline hydrochloride. Here are some notable examples:

Compound NameStructure DescriptionKey Differences
N,N-DiethylanilineLacks the hydrochloride group; nitrogen bonded to two ethyl groupsNo chloride ion present
3,4-DimethylanilineContains methyl groups instead of ethyl groupsDifferent substituents on the aromatic ring
N,N-DimethylanilineNitrogen bonded to two methyl groupsSimilar structure but with methyl instead of ethyl groups
N,N-DiethylbenzylamineContains a benzyl group instead of an ethyl groupDifferent branching structure

Uniqueness

The uniqueness of 3,4-Diethylaniline hydrochloride lies in its specific substitution pattern and the presence of the hydrochloride group. This combination enhances its solubility and reactivity compared to similar compounds, making it particularly useful in certain chemical syntheses and industrial applications where these properties are advantageous.

Dates

Modify: 2023-08-16

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